

# Application Notes and Protocols for In Vitro Assays of LAS190792 (AZD8999)

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## Compound of Interest

Compound Name: LAS190792

Cat. No.: B11935823

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## Abstract

**LAS190792**, also known as AZD8999, is a novel bifunctional molecule under development for the treatment of chronic respiratory diseases such as COPD and asthma.<sup>[1][2][3]</sup> It functions as both a potent muscarinic receptor antagonist and a  $\beta$ 2-adrenoceptor agonist (MABA), combining two key bronchodilator mechanisms in a single entity.<sup>[1][2][4]</sup> This document provides detailed protocols for the key in vitro assays used to characterize the pharmacological profile of **LAS190792**, including receptor binding assays, functional cell-based assays, and isolated tissue assays. The presented data and methodologies are crucial for understanding the potency, selectivity, and mechanism of action of this compound.

## Muscarinic Receptor Binding Assays

These assays are designed to determine the binding affinity of **LAS190792** for various subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5). A competitive radioligand binding assay format is typically employed.

## Experimental Protocol: Radioligand Binding Assay

**Objective:** To determine the inhibitory concentration (IC<sub>50</sub>) and the equilibrium dissociation constant (K<sub>i</sub>) of **LAS190792** for human muscarinic receptors.

**Materials:**

- Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, M5).
- Radioligand: [ $^3\text{H}$ ]-N-methylscopolamine ([ $^3\text{H}$ ]-NMS) or a similar suitable radiolabeled muscarinic antagonist.
- **LAS190792** and reference compounds (e.g., tiotropium, atropine).
- Assay Buffer: 50 mM Tris-HCl, 5 mM  $\text{MgCl}_2$ , pH 7.4.
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
- Scintillation cocktail.
- 96-well filter plates.
- Vacuum manifold.
- Microplate scintillation counter.

#### Procedure:

- Membrane Preparation: Thaw the frozen cell membranes expressing the specific muscarinic receptor subtype on ice. Homogenize the membranes in ice-cold assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes in assay buffer to the desired final concentration.
- Assay Setup: In a 96-well plate, add the following components in order:
  - 25  $\mu\text{L}$  of assay buffer or unlabeled antagonist (for determining non-specific binding, e.g., 1  $\mu\text{M}$  atropine).
  - 25  $\mu\text{L}$  of a serial dilution of **LAS190792** or reference compound.
  - 50  $\mu\text{L}$  of radioligand (e.g., [ $^3\text{H}$ ]-NMS at a concentration close to its  $K_d$ ).
  - 100  $\mu\text{L}$  of the diluted cell membrane suspension.

- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
- Filtration: Transfer the contents of the wells to a 96-well filter plate pre-soaked with wash buffer. Rapidly wash the filters three times with 200  $\mu$ L of ice-cold wash buffer using a vacuum manifold to separate bound from free radioligand.
- Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC<sub>50</sub> values are determined by non-linear regression analysis of the competition binding curves. The K<sub>i</sub> values can be calculated using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and K<sub>d</sub> is its dissociation constant for the receptor.

## Quantitative Data: Muscarinic Receptor Binding Affinity

Compound	M1 (pKi)	M2 (pKi)	M3 (pKi)	M4 (pKi)	M5 (pKi)
LAS190792	8.9	8.8	8.8	9.2	8.2
Tiotropium	~9.0	~8.5	~9.2	~8.8	~8.7

Data synthesized from multiple sources. pKi = -log(K<sub>i</sub>). A higher pKi value indicates a higher binding affinity.

## β<sub>2</sub>-Adrenoceptor Functional Assays

These assays evaluate the functional potency of **LAS190792** as a β<sub>2</sub>-adrenoceptor agonist. The activation of β<sub>2</sub>-adrenoceptors leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).

## Experimental Protocol: cAMP Accumulation Assay

Objective: To determine the effective concentration (EC<sub>50</sub>) of **LAS190792** for stimulating cAMP production in cells expressing the human β<sub>2</sub>-adrenoceptor.

#### Materials:

- CHO cells stably expressing the human  $\beta$ 2-adrenoceptor.
- Cell culture medium.
- Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
- **LAS190792** and reference  $\beta$ 2-agonists (e.g., indacaterol, olodaterol, isoproterenol).
- cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
- 384-well or 96-well assay plates.

#### Procedure:

- **Cell Culture and Plating:** Culture the CHO- $\beta$ 2 cells in appropriate medium. Seed the cells into the assay plates at a suitable density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
- **Compound Preparation:** Prepare serial dilutions of **LAS190792** and reference compounds in stimulation buffer.
- **Cell Stimulation:** Remove the culture medium from the wells and add the stimulation buffer containing the different concentrations of the test compounds.
- **Incubation:** Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
- **Cell Lysis and cAMP Measurement:** Lyse the cells and measure the intracellular cAMP levels according to the instructions of the specific cAMP assay kit being used.

**Data Analysis:** Generate concentration-response curves by plotting the cAMP levels against the logarithm of the agonist concentration. Determine the EC50 values using non-linear regression analysis.

## Quantitative Data: $\beta$ -Adrenoceptor Agonist Potency

Compound	$\beta 2$ -Adrenoceptor (pEC50)	$\beta 1/\beta 2$ Selectivity
LAS190792	9.6	Similar or higher than indacaterol
Indacaterol	~9.0	-
Olodaterol	~9.2	-
Batefenterol	~9.5	-

pEC50 =  $-\log(\text{EC}_{50})$ . A higher pEC50 value indicates greater potency.

## Isolated Tissue Functional Assays

These ex vivo assays assess the combined muscarinic antagonist and  $\beta 2$ -agonist activity of **LAS190792** in a more physiologically relevant system, such as guinea pig tracheal rings.

## Experimental Protocol: Guinea Pig Trachea Relaxation Assay

Objective: To evaluate the functional potency and duration of action of **LAS190792** in relaxing pre-contracted airway smooth muscle.

Materials:

- Male Dunkin-Hartley guinea pigs.
- Krebs-Henseleit solution (Composition in mM: NaCl 118, KCl 4.7,  $\text{CaCl}_2$  2.5,  $\text{KH}_2\text{PO}_4$  1.2,  $\text{MgSO}_4$  1.2,  $\text{NaHCO}_3$  25, Glucose 11.1), gassed with 95%  $\text{O}_2$  / 5%  $\text{CO}_2$ .
- Contractile agents (e.g., acetylcholine, carbachol, electrical field stimulation).
- **LAS190792** and comparator compounds.
- Organ bath system with isometric force transducers.
- Data acquisition system.

#### Procedure:

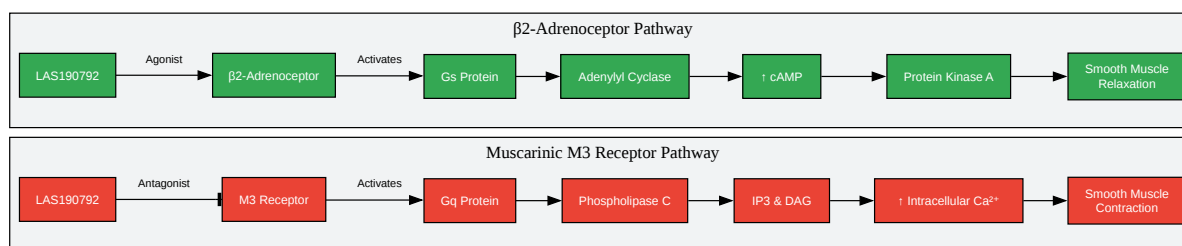
- **Tissue Preparation:** Humanely euthanize a guinea pig and dissect the trachea. Clean the trachea of adhering connective tissue and cut it into rings (2-3 mm wide).
- **Mounting:** Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O<sub>2</sub> / 5% CO<sub>2</sub>. Attach one end of the ring to a fixed hook and the other to an isometric force transducer. Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
- **Contraction:** Induce a sustained contraction of the tracheal rings using a contractile agent.
  - For  $\beta$ 2-agonist activity: Use spontaneous tone or a low concentration of a contractile agent.
  - For muscarinic antagonist activity: Pre-contrast the tissue with a muscarinic agonist like acetylcholine or carbachol. To isolate the muscarinic effect, the  $\beta$ -adrenergic component can be blocked with a  $\beta$ -blocker like propranolol.
- **Compound Addition:** Once a stable contraction is achieved, add cumulative concentrations of **LAS190792** or comparator compounds to the organ bath to generate a concentration-response curve for relaxation.
- **Duration of Action (Washout Studies):** After obtaining a maximal response to the test compound, perform repeated washes with fresh Krebs-Henseleit solution and monitor the return of the tissue's contractile response to the agonist over several hours.

**Data Analysis:** Express the relaxation as a percentage of the pre-contraction induced by the contractile agent. Calculate the pIC<sub>50</sub> (for antagonism) or pEC<sub>50</sub> (for agonism) from the concentration-response curves using non-linear regression. The duration of action is determined by the time it takes for the contractile response to recover after washout.

## Quantitative Data: Functional Potency in Isolated Trachea

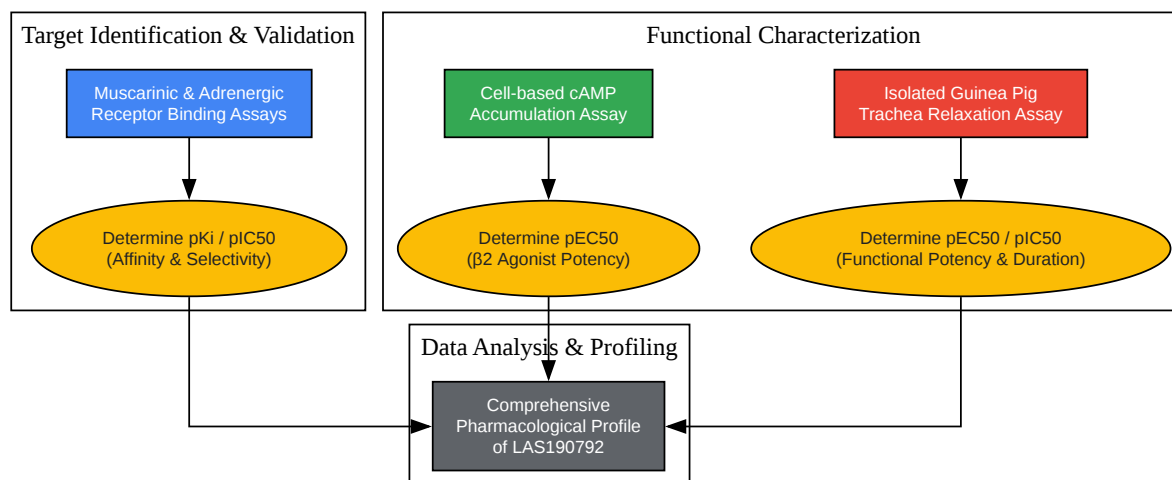
Compound	Antimuscarinic Activity (pIC50)	β2-Agonist Relaxant Potency (pEC50)
LAS190792	8.3 (in human tissue)	9.6
Batefenterol	7.9 (in human tissue)	~9.5

## Signaling Pathway and Experimental Workflow Diagrams



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Caption: Dual signaling pathway of **LAS190792**.



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Caption: In vitro pharmacological profiling workflow for **LAS190792**.

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